molecular formula C17H25NO3Si2 B12757125 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- CAS No. 128023-26-7

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)-

Cat. No.: B12757125
CAS No.: 128023-26-7
M. Wt: 347.6 g/mol
InChI Key: BLHIGMFSXHJXKF-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)-: is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- involves the reaction of silatrane HSi(OCH₂CH₂)₃N with mercury (II) salts HgX₂ (X = OCOMe, OCOCF₃, OCOCCl₃, SCN, Br). This reaction affords the corresponding 1-substituted silatranes XSi(OCH₂CH₂)₃N in good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organosilicon chemistry techniques. These methods typically require precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the silicon atom.

    Reduction: Reduction reactions can also occur, often involving the phenyl group.

    Substitution: Substitution reactions are common, especially at the silicon and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated compounds and organometallic reagents are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes.

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: The presence of the trimethylsilyl group in 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(4-((trimethylsilyl)ethynyl)phenyl)- enhances its stability and reactivity compared to other silatranes. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications.

Properties

CAS No.

128023-26-7

Molecular Formula

C17H25NO3Si2

Molecular Weight

347.6 g/mol

IUPAC Name

trimethyl-[2-[4-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)phenyl]ethynyl]silane

InChI

InChI=1S/C17H25NO3Si2/c1-22(2,3)15-8-16-4-6-17(7-5-16)23-19-12-9-18(10-13-20-23)11-14-21-23/h4-7H,9-14H2,1-3H3

InChI Key

BLHIGMFSXHJXKF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)[Si]23OCCN(CCO2)CCO3

Origin of Product

United States

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